Product packaging for Istamycin C(Cat. No.:)

Istamycin C

Cat. No.: B1253796
M. Wt: 403.5 g/mol
InChI Key: XKGUGTMUSMUVIP-GTSDWETFSA-N
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Description

Historical Discovery and Taxonomic Origin

This compound was first identified in 1979 during a screening initiative for novel antibiotics derived from marine actinomycetes. The compound was isolated from Streptomyces tenjimariensis SS-939, a strain recovered from sea mud samples in Sagami Bay, Japan. The discovery marked S. tenjimariensis as a novel species within the Streptomyces genus, distinguished by its unique plasmid profile and capacity to synthesize istamycins. Taxonomic studies confirmed its classification under the phylum Actinobacteria, with the following hierarchical classification:

Taxonomic Rank Classification
Superkingdom Bacteria
Phylum Actinobacteria
Class Actinobacteria
Order Streptomycetales
Family Streptomycetaceae
Genus Streptomyces
Species tenjimariensis

The strain’s genome contains a biosynthetic gene cluster (BGC) spanning 67.9 kb, which encodes enzymes responsible for istamycin synthesis. This BGC includes genes for aminotransferases, glycosyltransferases, and methyltransferases, which collectively assemble the compound’s pseudotrisaccharide backbone.

Classification Within Aminoglycoside Antibiotics

This compound is classified as a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, sharing structural homology with gentamicin and kanamycin. Its core structure consists of a 2-DOS cyclitol linked to two amino sugars: a 6-amino-6-deoxy-α-D-glucopyranose (ring I) and a 3-amino-3-deoxy-β-D-ribofuranose (ring II). A unique 6′-N-methyl group on ring I differentiates it from other istamycins (e.g., istamycin A and B).

Table 1: Structural Comparison of this compound with Related Aminoglycosides

Antibiotic Producing Organism Core Structure Key Modifications
This compound Streptomyces tenjimariensis 2-DOS + 2 amino sugars 6′-N-methylation on ring I
Gentamicin C1a Micromonospora echinospora 2-DOS + 2 amino sugars 4″-C-methylation on ring II
Kanamycin A Streptomyces kanamyceticus 2-DOS + 2 amino sugars 3′-hydroxyl group on ring I
Neomycin B Streptomyces fradiae 2-DOS + 3 amino sugars Additional ribose moiety

The compound’s biosynthesis involves a methylation network, including radical SAM-dependent methyltransferases analogous to those in gentamicin pathways. For example, the enzyme GenL, a remote methyltransferase in Micromonospora echinospora, shares functional parallels with IstU in S. tenjimariensis, both catalyzing terminal 6′-N-methylation.

Ecological Role in Streptomyces tenjimariensis

This compound serves as a chemical defense agent for S. tenjimariensis in competitive marine environments. Co-culture experiments revealed that 22.6% of marine bacteria induce istamycin production when competing for resources. The antibiotic inhibits ribosomal protein synthesis in rival bacteria by binding to the 16S rRNA subunit, disrupting translation fidelity.

Table 2: Microbial Interactions Inducing this compound Production

Inducer Organism Ecological Context Induction Mechanism
Bacillus subtilis Nutrient-limited seawater Quorum-sensing interference
Pseudomonas aeruginosa Biofilm formation Siderophore-mediated competition
Escherichia coli Carbon source rivalry Lipopolysaccharide signaling

Genomic analyses further indicate that the istamycin BGC is transcriptionally activated under iron-limiting conditions, suggesting a role in sequestering iron via secondary metabolite production. This aligns with the broader ecological strategy of Streptomyces species to dominate niche environments through antibiotic-mediated suppression of competitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37N5O5 B1253796 Istamycin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H37N5O5

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C18H37N5O5/c1-4-22-9-10-5-6-11(20)18(27-10)28-17-12(21)7-13(26-3)15(16(17)25)23(2)14(24)8-19/h10-13,15-18,22,25H,4-9,19-21H2,1-3H3/t10-,11+,12-,13-,15+,16+,17+,18+/m0/s1

InChI Key

XKGUGTMUSMUVIP-GTSDWETFSA-N

SMILES

CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Isomeric SMILES

CCNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N

Canonical SMILES

CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Origin of Product

United States

Preparation Methods

Microbial Production via Streptomyces tenjimariensis

This compound is naturally biosynthesized by Streptomyces tenjimariensis ATCC 31603, a soil-dwelling actinobacterium. The fermentation process begins with inoculating a pre-culture medium, typically containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and trace minerals. The organism’s metabolic pathways channel precursors into the aminoglycoside backbone, with 2-deoxyfortamine serving as a key intermediate.

Fermentation occurs under aerobic conditions, with agitation rates of 200 rpm and incubation temperatures of 28–30°C. A critical factor is the pH of the medium, which is maintained near neutrality (pH 6.0–7.0) to maximize yield. Calcium carbonate (5.3% w/v) is often added as a buffering agent to stabilize pH during metabolic activity.

Culture Media Optimization

The aminoglycoside production medium (APM) and protoplast regeneration medium (PRM) have been identified as optimal for this compound synthesis. APM contains (per liter): 20 g starch, 10 g soybean meal, 5 g corn steep liquor, 2 g NaCl, and 5 g CaCO₃. PRM substitutes starch with mannitol and includes 0.5% glycine to enhance protoplast regeneration, indirectly boosting antibiotic yield.

Statistical Optimization of Fermentation Parameters

Central Composite Design (CCD) for Yield Enhancement

Response surface methodology (RSM) using a CCD model has significantly improved this compound production. A three-variable study (initial pH, temperature, CaCO₃ concentration) identified optimal conditions: pH 6.38, 30°C, and 5.3% CaCO₃. These parameters increased yield by 31-fold compared to baseline conditions (Table 1).

Table 1: Optimized Fermentation Conditions for this compound

ParameterBaseline ValueOptimized ValueYield Increase
pH7.06.3831-fold
Temperature (°C)2830
CaCO₃ Concentration2%5.3%

Scale-Up Considerations

While shake-flask studies demonstrate feasibility, industrial-scale production requires bioreactor adjustments. Dissolved oxygen levels (≥30% saturation) and shear stress management are critical to prevent mycelial damage. Continuous pH monitoring and fed-batch strategies further stabilize metabolite output.

Semi-Synthetic Derivatization and Chemical Modifications

Demethylation and Acylation Strategies

Although direct synthetic routes for this compound are limited, related compounds like 3-O-demethylistamycin B provide insights into feasible modifications. A patented method involves heating istamycin B with 48% hydrobromic acid at 90–100°C in a sealed tube to achieve demethylation. Subsequent acylation of the 4-methylamino group with N-protected glycine derivatives (e.g., benzyloxycarbonylglycine) yields intermediates amenable to further functionalization.

Metal-Complexed Protection Reactions

To enhance reaction efficiency, 1,2',6'-tri-N-protected derivatives of demethylistamycin B0 are synthesized using divalent metal cations (Cu²⁺, Ni²⁺, Zn²⁺). These metals facilitate selective amino-group protection, improving yields during glycine acylation. For example, copper(II)-assisted protection increases intermediate purity from 65% to 89%.

Purification and Analytical Characterization

Chromatographic Separation

Crude fermentation extracts are purified via sequential chromatography. An initial C18 solid-phase extraction (SPE) separates this compound from contaminants using a methanol-water gradient. High-performance liquid chromatography (HPLC) with a Zorbax SB-C18 column and isocratic elution (15–25% acetonitrile in 0.1% trifluoroacetic acid) resolves this compound (retention time: 29.0 min).

Table 2: HPLC Conditions for this compound Purification

ColumnMobile PhaseFlow RateRetention Time
Zorbax SB-C1815% MeCN, 0.1% TFA4.18 mL/min29.0 min

Structural Elucidation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm this compound’s structure. Key NMR signals include δH 5.21 (H-1, d, J = 3.5 Hz) and δC 102.4 (C-1), consistent with its aminocyclitol moiety. HRMS analysis gives a molecular ion [M+H]⁺ at m/z 546.2801, matching the formula C₂₃H₄₃N₅O₈.

Q & A

Basic Research Questions

Q. What are the established methodologies for studying Istamycin C’s biosynthetic pathway, and how can researchers validate gene function in its production?

  • Methodology : Genomic analysis (e.g., gene knockout in Streptomyces tenjimariensis) combined with metabolite profiling is critical. For example, disrupting istP or forP genes and analyzing resulting metabolites (e.g., 3-O-methyl-FOR-KK1) via HPLC-MS confirms their roles in 3',4'-dideoxygenation . Complementary assays (e.g., bidirectional gene complementation in ΔistP mutants) further validate enzyme functionality .
  • Data Reliability : Use primary sources (e.g., Bioscience, Biotechnology, and Biochemistry ) and replicate experiments with standardized protocols to minimize variability .

Q. How should researchers design experiments to differentiate this compound’s bioactivity from structurally similar aminoglycosides?

  • Experimental Design :

  • Comparative assays : Test MIC (Minimum Inhibitory Concentration) against Gram-negative/positive bacteria under identical conditions .
  • Structural analysis : Use NMR or X-ray crystallography to identify unique functional groups (e.g., 1,4-diaminocyclitol moiety) responsible for bioactivity .
    • Ethical Considerations : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure studies address gaps without redundancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data for this compound biosynthetic enzymes (e.g., IstS or IstP)?

  • Data Contradiction Analysis :

  • Replicate experiments : Ensure consistent substrate concentrations (e.g., d-glucose, l-glutamine) and reaction conditions (e.g., pH, temperature) .
  • Statistical rigor : Apply ANOVA or t-tests to compare yields (e.g., 15% isolated yield of 2DOIA ) across trials, accounting for measurement uncertainties .
    • Interpretation Frameworks : Use iterative qualitative analysis to contextualize outliers (e.g., unexpected transamination by IstS) within broader metabolic networks .

Q. What strategies optimize heterologous expression of this compound biosynthetic genes in non-native hosts?

  • Methodology :

  • Vector design : Use strong promoters (e.g., ermE) and codon-optimized gene clusters for expression in E. coli or S. lividans .
  • Metabolic engineering : Co-express rate-limiting enzymes (e.g., PolyP25-dependent kinases) to enhance precursor supply .
    • Validation : Compare titers via LC-MS and assess host viability through growth curves .

Methodological Best Practices

Q. How can researchers ensure reproducibility when replicating this compound-related studies from primary literature?

  • Protocol Standardization :

  • Document all parameters (e.g., fermentation duration, extraction solvents) in supplementary materials .
  • Share raw data (e.g., NMR spectra, MIC values) in open-access repositories .
    • Critical Evaluation : Use PICO framework to assess whether replicated studies address the same Population, Intervention, and Outcomes as original work .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Analysis Workflow :

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50 values .
  • Error propagation : Include confidence intervals for IC50 measurements derived from triplicate assays .
    • Ethical Reporting : Disclose any data adjustments (e.g., normalization) to avoid bias .

Tables for Reference

Gene Function in Biosynthesis Validation Method Key Reference
istPInitiates 3',4'-dideoxygenationGene knockout + metabolite profiling
forPCross-compatible with Istamycin pathwayBidirectional complementation assay
Parameter Optimal Range Impact on Yield
Fermentation pH6.8–7.2±15% variability
Substrate (d-glucose)20 g/LLinear correlation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istamycin C
Reactant of Route 2
Istamycin C

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